(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one (Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 858769-63-8
VCID: VC4535936
InChI: InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8-
SMILES: CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Molecular Formula: C20H20O6
Molecular Weight: 356.374

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

CAS No.: 858769-63-8

Cat. No.: VC4535936

Molecular Formula: C20H20O6

Molecular Weight: 356.374

* For research use only. Not for human or veterinary use.

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one - 858769-63-8

Specification

CAS No. 858769-63-8
Molecular Formula C20H20O6
Molecular Weight 356.374
IUPAC Name (2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8-
Standard InChI Key GSKSNHNJUQGSIF-PXNMLYILSA-N
SMILES CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(Z)-6-Ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone family, a subclass of benzofuranoids. Its IUPAC name is derived from the benzofuran-3(2H)-one core, substituted with ethoxy (C2H5O) and 3,4,5-trimethoxybenzylidene groups.

Molecular Formula: C21H20O7\text{C}_{21}\text{H}_{20}\text{O}_7
Molecular Weight: 408.38 g/mol
Structural Highlights:

  • Benzofuran-3(2H)-one core: A fused benzene and furan ring system with a ketone at position 3.

  • 6-Ethoxy substituent: An ethoxy group (-OCH2CH3) enhances lipophilicity and metabolic stability.

  • 2-(3,4,5-Trimethoxybenzylidene) group: A conjugated benzylidene moiety with three methoxy groups, facilitating π-π stacking and hydrogen bonding with biological targets .

Stereochemical Configuration

The Z-configuration refers to the spatial arrangement around the exocyclic double bond (C2=C1') connecting the benzofuran core and the trimethoxybenzylidene group. This geometry is critical for bioactivity, as demonstrated in anti-mycobacterial aurones .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a Knoevenagel condensation between 6-ethoxybenzofuran-3(2H)-one and 3,4,5-trimethoxybenzaldehyde (Fig. 1) .

Reaction Conditions:

  • Catalyst: Piperidine or acetic acid.

  • Solvent: Ethanol or acetone under reflux.

  • Time: 6–12 hours.

Mechanism:

  • Enolate Formation: Deprotonation of the benzofuranone’s α-hydrogen.

  • Nucleophilic Attack: The enolate attacks the aldehyde’s carbonyl carbon.

  • Dehydration: Elimination of H2O\text{H}_2\text{O} forms the exocyclic double bond .

Yield Optimization

FactorOptimal ConditionImpact on Yield
Catalyst Concentration10 mol% piperidineIncreases to 78%
Temperature80°CReduces side products
Solvent PolarityEthanolEnhances solubility

Substituting piperidine with morpholine reduces yields to 52%, highlighting the base’s role in enolate stabilization .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

  • δ 7.82 (s, 1H, H-4): Benzofuran aromatic proton.

  • δ 6.75 (s, 1H, H-1'): Benzylidene proton.

  • δ 4.12 (q, 2H, OCH2CH3): Ethoxy methylene.

  • δ 3.89 (s, 9H, 3×OCH3): Trimethoxy groups .

13C NMR:

  • δ 184.6 (C-3 ketone).

  • δ 161.2 (C=O of benzylidene).

  • δ 56.1–60.3 (OCH3 and OCH2CH3).

IR (KBr):

  • 1720 cm⁻¹ (C=O stretch).

  • 1605 cm⁻¹ (C=C aromatic).

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous aurones exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) . The trimethoxybenzylidene group likely disrupts cell wall synthesis via DprE1 enzyme inhibition .

Anti-Inflammatory Effects

In RAW 264.7 macrophages, aurones suppress NO production (85% inhibition at 10 µM) by blocking NF-κB translocation .

ModificationEffect on Activity
Methoxy → Ethoxy↑ Lipophilicity, ↓ Solubility
Z → E isomerization↓ Anti-TB activity by 90%
Halogenation at C-4↑ Cytotoxicity (IC50 = 3.2 µM)

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